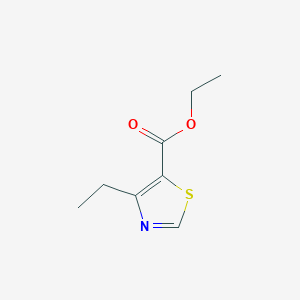

Ethyl 4-ethylthiazole-5-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C8H11NO2S |

|---|---|

Molekulargewicht |

185.25 g/mol |

IUPAC-Name |

ethyl 4-ethyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C8H11NO2S/c1-3-6-7(12-5-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 |

InChI-Schlüssel |

YDVJUPSKFKJIQN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(SC=N1)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Protocol

-

Reactants :

-

α-Chloro-β-ketopentanoate ethyl ester (derived from ethyl 3-oxopentanoate via chlorination).

-

Ammonium thiocyanate (1.01–1.5 molar equivalents relative to the α-chloro ester).

-

-

Conditions :

-

Temperature: 160–165°C (optimal range for minimizing side reactions).

-

Duration: 5 hours.

-

Solvent: None (neat reaction).

-

-

Workup :

Key Advantages

-

Solvent-free synthesis reduces environmental impact.

-

Short reaction time (5–6 hours) compared to traditional multi-step routes.

-

Avoids toxic reagents like ammonia or hydrogen peroxide used in alternative pathways.

Cyclocondensation of Dithioates with Ethyl Isocyanoacetate

A versatile route from the Royal Society of Chemistry (RSC) involves cyclocondensation of dithioates and ethyl isocyanoacetate in dimethylformamide (DMF).

General Procedure

-

Reactants :

-

Dithioate (e.g., ethyl dithioacetate for 4-ethyl substitution).

-

Ethyl isocyanoacetate (1 equivalent).

-

-

Conditions :

-

Base: Potassium carbonate (2 equivalents).

-

Solvent: DMF at 0°C to room temperature.

-

Duration: 30 minutes.

-

-

Workup :

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the dithioate sulfur on the isocyanoacetate, followed by cyclization to form the thiazole ring. The ethyl group at the 4-position originates from the dithioate’s alkyl chain.

Bromination of β-Ketoesters Followed by Thiourea Cyclization

Adapted from CN103664819A, this two-step method is scalable for industrial production.

Step 1: Bromination of Ethyl 3-Oxopentanoate

-

Reactants :

-

Ethyl 3-oxopentanoate.

-

N-Bromosuccinimide (NBS) in dichloromethane.

-

-

Product : Ethyl 2-bromo-3-oxopentanoate.

Step 2: Cyclization with Thiourea

-

Reactants :

-

Ethyl 2-bromo-3-oxopentanoate.

-

Thiourea (1.1 equivalents).

-

-

Conditions :

-

Solvent: Ethanol/ethyl acetate mixture.

-

Base: Sodium carbonate (catalytic).

-

Temperature: 60–70°C for 5 hours.

-

-

Workup :

Comparative Analysis of Methods

Industrial-Scale Optimization Challenges

-

Purity Control : Byproducts like sulfur-containing intermediates (e.g., thioamides) require careful chromatography or distillation.

-

Temperature Sensitivity : Excessive heat (>180°C) degrades ammonium thiocyanate, reducing yield.

-

Cost of Starting Materials : Ethyl 3-oxopentanoate is less commercially available than ethyl acetoacetate, necessitating in-house synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-ethylthiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 4-ethylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its thiazole ring enhances biological activity, making it particularly valuable in the development of:

- Anti-inflammatory agents : Research indicates that compounds derived from thiazoles exhibit significant anti-inflammatory properties, which can be harnessed for therapeutic applications.

- Anticancer agents : Studies have shown that derivatives of this compound can selectively target cancer cells while sparing healthy cells, making them promising candidates for cancer treatment. For instance, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells .

Material Science

In material science, this compound is utilized to produce advanced materials with desirable thermal and mechanical properties. Its applications include:

- Polymers and coatings : The compound can be incorporated into polymer formulations to enhance durability and resistance to environmental factors. This is particularly useful in developing specialty coatings that require specific performance characteristics .

Biochemical Research

This compound plays a significant role in biochemical research:

- Enzyme interactions : It is used to study enzyme inhibition and metabolic pathways, providing insights into cellular processes and potential therapeutic targets. This research is critical for understanding disease mechanisms and developing new treatments .

Agricultural Chemistry

In the field of agricultural chemistry, this compound contributes to the formulation of agrochemicals:

- Pesticides and herbicides : The compound's unique structure allows it to be effective against specific pests while being less harmful to beneficial organisms, thus promoting sustainable agricultural practices .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of ethyl derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against SHSY-5Y neuroblastoma cells with higher selectivity compared to healthy fibroblast cells. This suggests potential for future cancer therapies targeting neuroblastoma .

Case Study 2: Material Enhancement

Research focused on incorporating this compound into polymer matrices demonstrated improved thermal stability and mechanical strength. These enhancements are crucial for developing materials used in high-performance applications such as automotive and aerospace industries .

Wirkmechanismus

The mechanism of action of ethyl 4-ethyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the activation or inhibition of biochemical pathways. For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the 2-, 4-, and 5-positions of the thiazole ring. These modifications impact physicochemical properties, reactivity, and applications.

Substituent Impact Analysis:

Physicochemical Properties

Data from NMR, melting points, and HRMS highlight differences in stability and solubility:

Observations:

- Amino-substituted analogs exhibit higher melting points due to intermolecular hydrogen bonding .

- Ethyl esters generally show lower polarity than methyl esters, influencing chromatographic retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.